molecular formula C16H19Cl2N3 B590853 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline CAS No. 4038-99-7

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline

Katalognummer: B590853
CAS-Nummer: 4038-99-7
Molekulargewicht: 324.249
InChI-Schlüssel: ZNOXXBOZWSTLOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a significant chemical intermediate in medicinal chemistry and pharmaceutical research, primarily utilized in the synthesis of more complex quinoline-based compounds. Its core research value lies in its role as a precursor for potent kinase inhibitors. The quinoline scaffold is a privileged structure in drug discovery, known for its ability to interact with the ATP-binding sites of various kinases. This specific compound features a piperazine linker and a reactive 3-chloropropyl side chain, which is crucial for further functionalization. Researchers employ this molecule to develop and optimize compounds that target specific kinases, such as the FMS-like tyrosine kinase 3 (FLT3), which is a prominent therapeutic target in acute myeloid leukemia (AML) Source . The mechanism of action for the final inhibitors derived from this intermediate typically involves competitive inhibition at the kinase's ATP-binding pocket, leading to the suppression of downstream signaling pathways that drive cell proliferation and survival in pathological conditions. Beyond oncology, this intermediate's versatility makes it a valuable tool for probing other kinase-mediated processes in neurological disorders and inflammatory diseases. As with all research chemicals, this compound is intended For Research Use Only and is not for diagnostic or therapeutic applications. Proper safety protocols must be followed when handling this material.

Eigenschaften

IUPAC Name

7-chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N3/c17-5-1-7-20-8-10-21(11-9-20)16-4-6-19-15-12-13(18)2-3-14(15)16/h2-4,6,12H,1,5,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXXBOZWSTLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCl)C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4038-99-7
Record name Chloropropylquinolinyl piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004038997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHLOROPROPYLQUINOLINYL PIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O11OY8XN7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Wirkmechanismus

Action Environment

The action environment can significantly influence the efficacy and stability of Chloropropylquinolinyl piperazine. It’s worth noting that the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions.

Biologische Aktivität

7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline is a derivative of the quinoline class, which has garnered interest due to its potential biological activities, particularly in the field of antimalarial and antiparasitic therapies. This compound is structurally related to known antimalarial agents like piperaquine, which has been utilized in combination therapies for malaria treatment.

Chemical Structure and Properties

The compound's chemical formula is C16H19Cl2N3C_{16}H_{19}Cl_{2}N_{3} with a CAS Number of 4038-99-7. It features a chloro group and a piperazine moiety, which are critical for its biological activity. The presence of the chloropropyl group enhances its lipophilicity, potentially improving its cellular uptake.

Antimalarial Activity

Research indicates that quinoline derivatives exhibit significant antimalarial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various strains of Plasmodium falciparum, including chloroquine-resistant strains. The IC50 values for these compounds can be as low as 2 µM, indicating strong efficacy against malaria parasites .

The proposed mechanism of action for quinoline derivatives involves the inhibition of heme polymerization, a crucial process for the survival of the malaria parasite. This inhibition leads to the accumulation of toxic heme, ultimately resulting in parasite death. Molecular docking studies suggest that these compounds effectively bind to the active sites of target enzymes, such as dihydropteroate synthase (PfDHPS), further supporting their antimalarial potential .

Study 1: Synthesis and Evaluation

A study synthesized a series of 4-aminochloroquinoline-based sulfonamides and assessed their biological activity. Among these, compounds F5, F7, and F8 exhibited notable antimalarial activity against chloroquine-resistant strains with IC50 values around 2 µM. These findings highlight the potential of modifying quinoline structures to enhance their biological efficacy .

Study 2: Hybrid Molecules

Another research effort focused on creating hybrid molecules by combining 4-aminoquinoline with other pharmacophores. These hybrids showed improved antimalarial activity compared to their parent compounds. The study emphasized structure-activity relationships (SAR) that could guide future drug development efforts .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget OrganismIC50 (µM)Reference
This compoundAntimalarialPlasmodium falciparum2
F5AntimalarialPlasmodium falciparum2
F7AntimalarialPlasmodium falciparum2
F8AntimalarialPlasmodium falciparum2

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes key structural analogues, their substituents, biological activities, and references:

Compound Name Substituents/Modifications Biological Activity Reference IDs
7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline 3-Chloropropyl-piperazine at 4-position Antimalarial (precursor to piperaquine)
7-Chloro-4-(piperazin-1-yl)quinoline Unsubstituted piperazine at 4-position Broad-spectrum (antimalarial, anticancer)
Piperaquine Bisquinoline with propyl-piperazine linker Antimalarial (targets Plasmodium species)
Hydroxychloroquine Ethyl-hydroxyethylamino side chain Antimalarial, anti-inflammatory
VEGFR-2 Inhibitors (e.g., Compound 57) Quinoline-piperazine with aryl sulfonamide Anticancer (VEGFR-2 inhibition)
Hybrid Molecules (e.g., Compound 12) Quinoline fused with nitrofuran/nitroimidazole Antiparasitic (antiamoebic, antigiardial)
Hydrazone Derivatives (e.g., Compound 5) Propionic acid hydrazone side chain Antibacterial, anti-inflammatory

Key Research Findings

Role of Substituents in Antimalarial Activity
  • The 3-chloropropyl group in the target compound enhances lipophilicity and binding affinity to heme, a critical mechanism in antimalarial action. This modification is pivotal in piperaquine, which demonstrates prolonged efficacy against drug-resistant Plasmodium falciparum .
  • Piperaquine (a bisquinoline derivative) leverages two 7-chloroquinoline units linked via a piperazine-propyl chain, enabling dual heme-binding and resistance mitigation .
Anti-Inflammatory and Analgesic Properties
  • Hydrazone derivatives (e.g., Compound 5) exhibit dual COX-2 inhibition and nitric oxide suppression, reducing inflammation in murine models (ED₅₀ = 12 mg/kg) .
Hybrid Molecules for Multitarget Therapy
  • Hybrids combining quinoline with nitrofuran (e.g., Compound 12) show synergistic effects against protozoan parasites (IC₅₀ = 1.2–3.5 µM) by targeting DNA synthesis and redox pathways .

Vorbereitungsmethoden

Traditional Methods

Early methods employed 4,7-dichloroquinoline and piperazine under reflux conditions with excess piperazine (10 equivalents) in high-boiling solvents like ethoxyethanol. However, these processes faced challenges:

  • Toxicity : Ethoxyethanol posed health risks, complicating industrial-scale production.

  • Impurities : Dimerization of 4,7-dichloroquinoline led to byproducts requiring extensive purification.

Vennerstrom et al. addressed these issues by substituting ethoxyethanol with a ternary solvent system (ethyl acetate-diethyl ether-dichloromethane) and optimizing recrystallization in diethyl ether, achieving 82–86% yields.

Green Chemistry Approaches

Recent patents describe eco-friendly alternatives using methanol and stoichiometric piperazine (≤3 equivalents). Key advantages include:

  • Reduced solvent toxicity : Methanol replaces hazardous solvents.

  • Simplified work-up : Filtration after 8 hours of reflux directly yields crystalline product.

  • High purity : Polymorphic Forms B, C, and D exhibit >98% purity, avoiding dimer impurities.

Table 1: Comparison of Intermediate 58 Synthesis Methods

MethodSolventPiperazine (Equiv.)Time (h)Yield (%)Purity (%)
Singh et al. (1971)Ethoxyethanol10245485
Vennerstrom et al. (1998)Ethyl acetate mix31882–8692
WO09050734 (2009)i-PrOH3188598.56
CN103596927A (2012)Methanol2.588899

Alkylation to Introduce the 3-Chloropropyl Group

The alkylation of Intermediate 58 with 1-bromo-3-chloropropane is pivotal for introducing the target side chain. Two predominant strategies exist:

Sodium Hydride-Mediated Alkylation

In anhydrous DMSO, sodium hydride deprotonates piperazine, facilitating nucleophilic substitution with 1-bromo-3-chloropropane. This method achieves 71–75% yields but requires strict moisture control.

Triethylamine-Assisted Acylation

Alternative approaches use chloroacetyl chloride and triethylamine in dichloromethane (DCM), followed by reduction to yield the 3-chloropropyl derivative. While effective, this route involves multiple steps, reducing overall efficiency.

Table 2: Alkylation Conditions and Outcomes

ReagentBase/SolventTemperature (°C)Time (h)Yield (%)
1-Bromo-3-chloropropaneNaH/DMSO25675
Chloroacetyl chlorideEt₃N/DCM0–252468

Purification and Polymorphic Control

Post-synthetic purification ensures removal of unreacted piperazine and dimer byproducts.

Crystallization Techniques

  • Hexane trituration : Crude product triturated in hexane for 1 hour yields crystalline Form E.

  • Aqueous work-up : Basification with ammonia and extraction with dichloromethane enhances purity to >98%.

Polymorphic Forms

X-ray diffraction identifies four polymorphs (B, C, D, E), with Form E being the most thermodynamically stable. Storage under anhydrous conditions prevents phase transitions.

Scalability and Industrial Feasibility

The methanol-based method (CN103596927A) excels in scalability:

  • Batch size : Up to 20 kg demonstrated.

  • Cost : Reduced solvent and reagent consumption lowers production costs by 40% compared to traditional methods.

  • Environmental impact : Methanol’s lower toxicity aligns with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 3.30 (s, 8H, piperazine), 7.10–8.80 (m, quinoline protons).

  • HRMS : m/z 373.9 [M+H]⁺.

Purity Assessment

HPLC analysis with a C18 column (MeCN/H₂O gradient) confirms ≥99% purity for polymorphic Form E .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via nucleophilic substitution between 4,7-dichloroquinoline and 1-(3-chloropropyl)piperazine. Key parameters include:

  • Solvent selection : 2-propanol or ethanol for solubility and reaction efficiency .
  • Temperature : Reflux (80–90°C) to accelerate substitution while minimizing side reactions .
  • Molar ratios : Excess piperazine (3:1) ensures complete conversion of dichloroquinoline intermediates .
  • Purification : Recrystallization from 2-propanol removes impurities (e.g., residual 4,5-dichloroquinoline) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integration (e.g., δ 8.68 ppm for quinoline H-2 in CDCl₃) .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 247.72 (M⁺) verify molecular weight .
  • X-ray Crystallography : Resolves bond angles (e.g., C2A–N1A–C9A = 115.7°) and hydrogen-bonded chains in the triclinic crystal lattice .

Q. What in vitro models are used to evaluate its anti-inflammatory activity?

  • RAW 264.7 Macrophages : LPS-induced nitric oxide (NO) suppression assays quantify IC₅₀ values. Pre-treatment protocols (1–50 µM, 24 h) are standardized to measure cytokine (TNF-α, IL-6) inhibition via ELISA .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing impurities like 4,5-dichloroquinoline?

  • Optimization Strategies :

  • Catalyst Screening : Transition metals (e.g., CuI) or phase-transfer catalysts enhance substitution efficiency .
  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side-product formation compared to batch processes .
  • Chromatographic Monitoring : TLC or HPLC tracks intermediates (e.g., Rf = 0.45 in ethyl acetate/hexane) to isolate pure fractions .

Q. What structural features influence its pharmacokinetic profile?

  • Lipophilicity : The chloropropyl group increases logP (predicted ~3.2), impacting blood-brain barrier permeability .
  • Metabolic Stability : Piperazine N-acetylation in hepatic microsomes reduces bioavailability; deuterated analogs are under investigation .
  • Crystal Packing : Intermolecular N–H⋯N bonds (2.89 Å) affect solubility and dissolution rates .

Q. How do conflicting bioactivity data from different studies arise, and how are they resolved?

  • Source of Contradictions : Variability in assay conditions (e.g., serum concentration in cell culture) or impurity levels (e.g., residual solvents) .
  • Resolution Methods :

  • Dose-Response Repetition : Triplicate experiments with ≥95% purity compounds.
  • Orthogonal Assays : Cross-validate anti-inflammatory activity via COX-2 inhibition and carrageenan-induced paw edema models .

Q. What computational approaches support structure-activity relationship (SAR) studies?

  • Molecular Docking : Quinoline core interacts with ATP-binding pockets in kinase targets (e.g., p38 MAPK) .
  • QSAR Modeling : Chlorine at C-7 and piperazine flexibility correlate with IC₅₀ improvements in malaria parasite growth inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.